molecular formula C19H24FNO B2619980 N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE CAS No. 433307-25-6

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE

Cat. No.: B2619980
CAS No.: 433307-25-6
M. Wt: 301.405
InChI Key: JUUVPLBAMVHVMU-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE is a synthetic organic compound that features an adamantane moiety linked to a fluorobenzamide group. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications. The fluorobenzamide group adds unique chemical properties, including potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE typically involves the reaction of 1-bromoadamantane with 2-(4-fluorobenzamido)ethylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization from suitable solvents to obtain the desired purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The fluorobenzamide group can form hydrogen bonds and other interactions with biological targets, leading to its biological activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Comparison with Similar Compounds

  • N-(adamantan-1-yl)-4-fluorobenzamide
  • N-(adamantan-1-yl)-4-chlorobenzamide
  • N-(adamantan-1-yl)-4-bromobenzamide

Comparison: N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE is unique due to the presence of the ethyl linker between the adamantane and benzamide groups. This linker can influence the compound’s flexibility and ability to interact with biological targets compared to its analogs. The fluorine atom also imparts distinct electronic properties, affecting its reactivity and biological activity .

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FNO/c20-17-3-1-16(2-4-17)18(22)21-6-5-19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUVPLBAMVHVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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